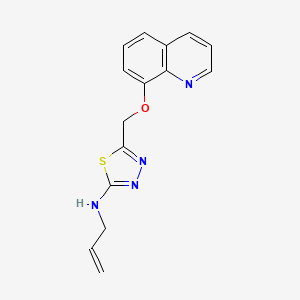
N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a thiadiazole ring fused with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Quinoline Attachment: The quinoline moiety is introduced by reacting 8-hydroxyquinoline with a suitable alkylating agent to form 8-quinolinol.
Coupling Reaction: The final step involves coupling the 1,3,4-thiadiazole-2-thiol with 8-quinolinol under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the quinoline moiety, potentially reducing it to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiadiazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, while the thiadiazole ring can form strong interactions with metal ions, potentially inhibiting metalloproteins.
Comparison with Similar Compounds
Similar Compounds
N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-triazol-2-amine: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
N-Allyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties, making it a valuable scaffold in drug design and development.
Properties
CAS No. |
90181-83-2 |
|---|---|
Molecular Formula |
C15H14N4OS |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-prop-2-enyl-5-(quinolin-8-yloxymethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H14N4OS/c1-2-8-17-15-19-18-13(21-15)10-20-12-7-3-5-11-6-4-9-16-14(11)12/h2-7,9H,1,8,10H2,(H,17,19) |
InChI Key |
DZTJSTDEOQTKAJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NN=C(S1)COC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11829541.png)
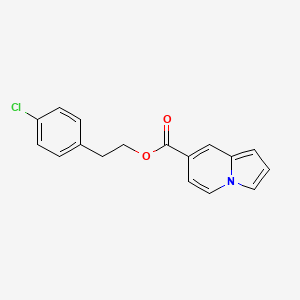
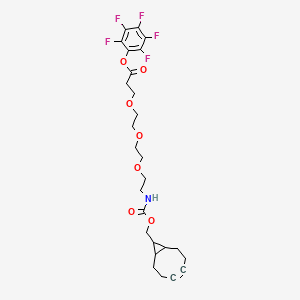
![Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester](/img/structure/B11829571.png)
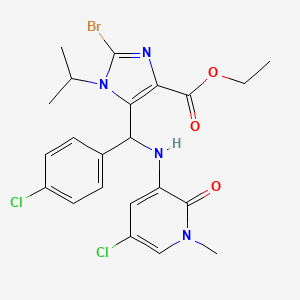


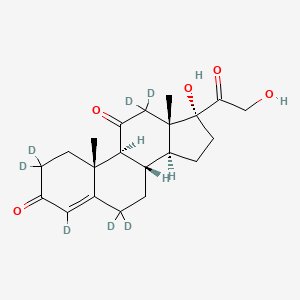
![(R)-5-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11829599.png)
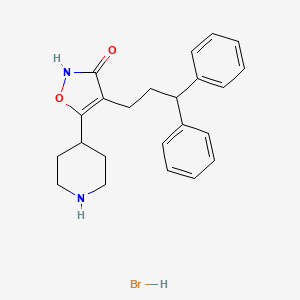

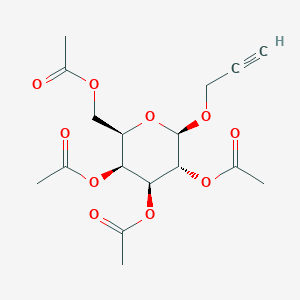

![N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B11829632.png)
